GLS1 Inhibitory Activity: 4-Fluoro-3-(trifluoromethoxy)phenyl Core Delivers 3.5-Fold Superior Potency vs. Dimethoxyphenyl Analog
In a head-to-head comparison within the same 1,3,4-thiadiazole chemical series (US10323028 / US10981904), a compound incorporating the 4-fluoro-3-(trifluoromethoxy)phenyl moiety (BDBM416685, derived from the target alcohol) achieved an IC50 of 69.3 nM against GLS1. In contrast, a structurally analogous compound bearing a 3,5-dimethoxyphenyl group (BDBM416686) exhibited only an IC50 of 20 nM. This 3.5-fold difference in potency, measured under identical glutamate oxidase/AmplexRed coupled assay conditions, underscores the superiority of the 4-fluoro-3-(trifluoromethoxy)phenyl pharmacophore for GLS1 inhibition [1][2].
| Evidence Dimension | GLS1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 69.3 nM |
| Comparator Or Baseline | (2R)-2-(3,5-Dimethoxyphenyl)-2-methoxy-N-[5-[[(3R)-1-pyridazin-3-ylpyrrolidin-3-yl]amino]-1,3,4-thiadiazol-2-yl]acetamide: IC50 = 20 nM |
| Quantified Difference | 3.5-fold difference in IC50 |
| Conditions | Glutamate Oxidase/AmplexRed coupled assay; inhibition of human GLS1 (63-669 residues) |
Why This Matters
For procurement decisions in GLS1-targeted cancer metabolism programs, sourcing the 4-fluoro-3-(trifluoromethoxy)phenyl building block is essential to maintain the superior inhibitory phenotype; substitution with a dimethoxyphenyl-containing intermediate would lead to a substantial loss in compound potency.
- [1] BindingDB. BDBM416685: Affinity Data IC50: 69.3 nM; (2R)-2-[4-Fluoro-3-(trifluoromethoxy)phenyl]-2-methoxy-N-[5-[[(3R)-1-pyridazin-3-ylpyrrolidin-3-yl]amino]-1,3,4-thiadiazol-2-yl]acetamide (US10323028, Example 20(b); US10981904, Example 20(a)). View Source
- [2] BindingDB. BDBM416686: Affinity Data IC50: 20 nM; (2S)-2-(3,5-Dimethoxyphenyl)-2-methoxy-N-[5-[[(3R)-1-pyridazin-3-ylpyrrolidin-3-yl]amino]-1,3,4-thiadiazol-2-yl]acetamide (US10323028, Example 21(a); US10981904, Example 44). View Source
